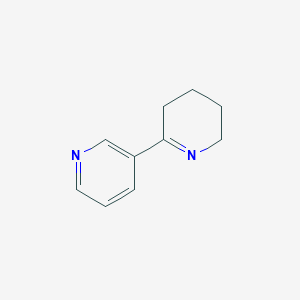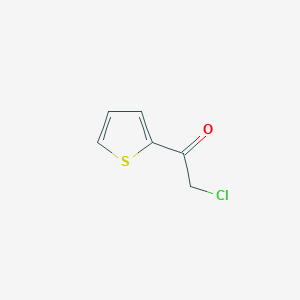
2-(Chloroacétyl)thiophène
Vue d'ensemble
Description
2-(Chloroacetyl)thiophene (2-CAT) is a heterocyclic aromatic thiophene derivative and a type of organosulfur compound that has been used in various scientific research applications. It is a colorless liquid at room temperature and has a sweet, pungent odor. 2-CAT has been used in a variety of laboratory experiments, and its potential applications in the fields of chemistry, biochemistry, and pharmacology are currently being explored.
Applications De Recherche Scientifique
Chimie médicinale
Les analogues à base de thiophène, y compris le 2-(chloroacétyl)thiophène, ont été au cœur des recherches d'un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques .
Propriétés anti-inflammatoires
Les composés à base de thiophène, comme les médicaments commerciaux Tinoridine et Acide tiaprofènique, sont connus pour leurs propriétés anti-inflammatoires . Cela fait du this compound un candidat potentiel pour le développement de nouveaux médicaments anti-inflammatoires.
Agents anticancéreux
Le 2-Butylthiophène, un dérivé du thiophène, est utilisé comme matière première dans la synthèse d'agents anticancéreux . Cela suggère que le this compound pourrait également être utilisé dans le développement de nouveaux médicaments anticancéreux.
Agents anti-athéroscléreux
Le 2-Octylthiophène, un autre dérivé du thiophène, est utilisé dans la synthèse d'agents anti-athéroscléreux . Cela indique que le this compound pourrait potentiellement être utilisé dans le développement de médicaments pour traiter l'athérosclérose.
Chimie industrielle et science des matériaux
Les dérivés du thiophène sont utilisés dans la chimie industrielle et la science des matériaux comme inhibiteurs de corrosion . Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux inhibiteurs de corrosion.
Semi-conducteurs organiques
Les molécules à médiation thiophène jouent un rôle important dans le développement des semi-conducteurs organiques . Cela indique que le this compound pourrait être utilisé dans le développement de nouveaux semi-conducteurs organiques.
Transistors à effet de champ organiques (OFET)
Les dérivés du thiophène sont utilisés dans la fabrication de transistors à effet de champ organiques (OFET) . Cela suggère que le this compound pourrait être utilisé dans le développement de nouveaux OFET.
Diodes électroluminescentes organiques (OLED)
Les dérivés du thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela indique que le this compound pourrait être utilisé dans le développement de nouvelles OLED.
Mécanisme D'action
Safety and Hazards
2-(Chloroacetyl)thiophene is corrosive to skin and eyes, and its vapors can severely irritate the respiratory tract . Safety data sheets recommend keeping away from heat, sparks, open flames, and hot surfaces, and advise against smoking while handling this compound . It is also recommended to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection .
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-1-thiophen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOWLHQEABZKNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374074 | |
| Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29683-77-0 | |
| Record name | 2-Chloro-1-(2-thienyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29683-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(thiophen-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-dimethyl-9H-pyrido[2,3-b]indole](/img/structure/B14981.png)
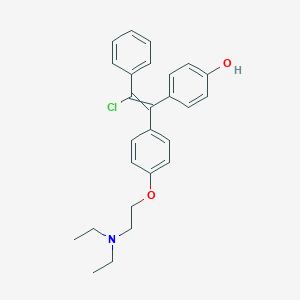

![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)
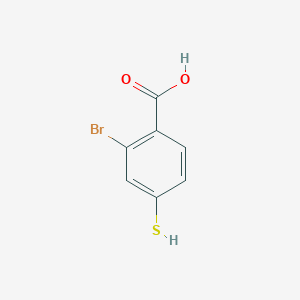
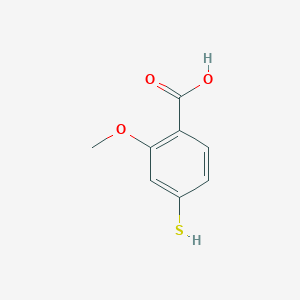

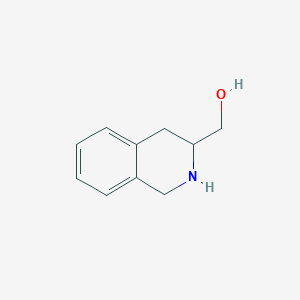



![methyl 3-(1H-indol-3-yl)-2-[(phenylmethylene)amino]propanoate](/img/structure/B15008.png)
